molecular formula C5H9FO2 B3364254 (3R)-3-fluorotetrahydro-3-Furanmethanol CAS No. 1123787-01-8

(3R)-3-fluorotetrahydro-3-Furanmethanol

Cat. No. B3364254
M. Wt: 120.12 g/mol
InChI Key: MVJZAYJUMXMZGL-RXMQYKEDSA-N
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Description

“(3R)-3-fluorotetrahydro-3-Furanmethanol” is a chemical compound with the CAS number 1123787-01-8 . It is also known as [(3R)-3-fluorooxolan-3-yl]Methanol .


Molecular Structure Analysis

The molecular formula of “(3R)-3-fluorotetrahydro-3-Furanmethanol” is C5H9FO2 . The molecular weight is 120.12 . For a detailed molecular structure, it’s recommended to refer to the MOL file associated with the CAS number 1123787-01-8 .


Chemical Reactions Analysis

The specific chemical reactions involving “(3R)-3-fluorotetrahydro-3-Furanmethanol” are not provided in the search results. For detailed information on its reactivity, it’s recommended to refer to specialized chemical databases or literature .

properties

IUPAC Name

[(3R)-3-fluorooxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZAYJUMXMZGL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]1(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-3-fluorooxolan-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-fluorotetrahydro-3-Furanmethanol
Reactant of Route 2
(3R)-3-fluorotetrahydro-3-Furanmethanol
Reactant of Route 3
(3R)-3-fluorotetrahydro-3-Furanmethanol
Reactant of Route 4
(3R)-3-fluorotetrahydro-3-Furanmethanol
Reactant of Route 5
(3R)-3-fluorotetrahydro-3-Furanmethanol
Reactant of Route 6
(3R)-3-fluorotetrahydro-3-Furanmethanol

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